REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[C:4]2[C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[S:15][C:5]=2[NH:6][C:7]2[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:8]=2[N:9]=1.[C:22]1([CH3:28])C=CC=CC=1>>[F:14][C:12]1[CH:11]=[CH:10][C:8]2[N:9]=[C:3]([N:2]3[CH2:28][CH2:22][N:6]([CH3:7])[CH2:5][CH2:4]3)[C:4]3[C:17]4[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=4[S:15][C:5]=3[NH:6][C:7]=2[CH:13]=1 |f:0.1|
|
Name
|
12-Anino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine hydrochloride
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Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
Cl.NC=1C2=C(NC3=C(N1)C=CC(=C3)F)SC3=C2C=CC=C3
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Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with heating for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
ADDITION
|
Details
|
N-methylpiperazine (300 ml) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating under a nitrogen atmosphere until the inside temperature
|
Type
|
CUSTOM
|
Details
|
reached 120° C.
|
Type
|
CUSTOM
|
Details
|
while removing toluene for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated under a nitrogen atmosphere at 120° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C. under a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (600 ml) and water (450 ml) were added to the reaction mixture for extraction
|
Type
|
WASH
|
Details
|
the obtained ethyl acetate layer was washed three times with water (300 ml)
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Acetonitrile (100 ml) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was azeotropically concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added acetonitrile (300 ml)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for dissolution
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
STIRRING
|
Details
|
stirred at −10° C.-−5° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
precipitation of crystals
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered by suction
|
Type
|
WASH
|
Details
|
washed with acetonitrile (100 ml)
|
Type
|
CUSTOM
|
Details
|
by drying
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N=C(C3=C(N2)SC2=C3C=CC=C2)N2CCN(CC2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |